1-Cyclohexylethane-1-sulfonyl chloride

Description

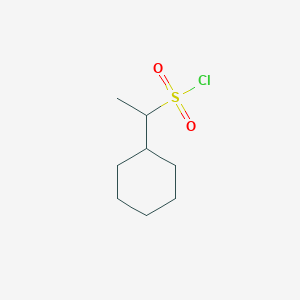

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15ClO2S |

|---|---|

Molecular Weight |

210.72 g/mol |

IUPAC Name |

1-cyclohexylethanesulfonyl chloride |

InChI |

InChI=1S/C8H15ClO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

KHNBDJLGQYCRIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexylethane 1 Sulfonyl Chloride

Oxidative Chlorosulfonation Pathways for Alkyl Sulfonyl Chlorides

Oxidative chlorosulfonation involves the concurrent oxidation of a sulfur center and its chlorination to form the sulfonyl chloride group (-SO₂Cl). This transformation can be achieved using various starting materials and reagent systems, with significant advancements focused on developing safer, more efficient, and environmentally benign protocols. organic-chemistry.orgthieme-connect.com

From Thiol Precursors

Thiols are common precursors for sulfonyl chloride synthesis due to their commercial availability. organic-chemistry.org A variety of oxidative systems have been developed to facilitate their conversion.

A straightforward and environmentally conscious method for synthesizing sulfonyl chlorides involves the use of sodium chlorite (B76162) (NaClO₂) as the oxidant. organic-chemistry.orgthieme-connect.com This approach is applicable to a wide range of sulfur-containing compounds, including thiols, disulfides, thioacetates, and xanthates, producing sulfonyl chlorides in high yields. organic-chemistry.orgorganic-chemistry.org The reaction is typically conducted in a solvent such as acetonitrile, with the presence of concentrated hydrochloric acid (HCl). organic-chemistry.org The proposed mechanism suggests that NaClO₂ reacts with HCl to generate hypochlorous acid (HOCl), which then acts as the active oxidizing agent to convert the thiol to the corresponding sulfonyl chloride. organic-chemistry.org This method avoids the use of highly toxic reagents and is noted for its operational simplicity and safety. thieme-connect.com

The versatility of this method has been demonstrated with various substrates, achieving yields from 46% to 96%. organic-chemistry.org The purification process is generally simple, making it a practical choice for synthesizing diverse sulfonyl chlorides. thieme-connect.com

Table 1: Examples of NaClO₂-Mediated Oxidative Chlorosulfonation of Thiols

| Starting Thiol | Product | Yield (%) |

|---|---|---|

| Benzyl mercaptan | Phenylmethanesulfonyl chloride | 96% |

| 4-Chlorobenzyl mercaptan | (4-Chlorophenyl)methanesulfonyl chloride | 95% |

| 1-Dodecanethiol | Dodecane-1-sulfonyl chloride | 84% |

| Thiophenol | Benzenesulfonyl chloride | 82% |

Data sourced from research on NaClO₂-mediated oxidative chlorosulfonation. organic-chemistry.org

The use of Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) in conjunction with a halide source like potassium chloride (KCl) or potassium bromide (KBr) provides a simple and rapid method for the synthesis of sulfonyl chlorides or bromides. rsc.orgrsc.org This oxyhalogenation reaction is efficiently carried out in water, highlighting its green chemistry credentials. rsc.org The methodology is effective for converting both thiols and disulfides into the corresponding sulfonyl halides. rsc.orgrsc.org The reaction proceeds under mild conditions, typically at room temperature, and demonstrates high efficiency. rsc.org For the synthesis of sulfonyl chlorides, the combination of Oxone and KCl is used, achieving excellent yields for a variety of substrates. rsc.org

Table 2: Oxone-KCl Oxyhalogenation of Various Thiols

| Thiol Substrate | Reaction Time (min) | Yield (%) |

|---|---|---|

| Thiophenol | 10 | 98% |

| 4-Chlorothiophenol | 10 | 96% |

| 4-Methylthiophenol | 15 | 95% |

| 4-Methoxythiophenol | 15 | 92% |

| Naphthalene-2-thiol | 20 | 88% |

Data represents the synthesis of the corresponding sulfonyl chlorides in water at room temperature. rsc.org

Continuous flow chemistry offers a modern approach to the synthesis of sulfonyl chlorides, providing enhanced safety and scalability. researchgate.netnih.gov A metal-free protocol has been developed that utilizes nitric acid (HNO₃), hydrochloric acid (HCl), and oxygen (O₂) to convert thiols and disulfides into sulfonyl chlorides. researchgate.netnih.gov This method is performed in a continuous flow reactor, which allows for precise control of reaction parameters. researchgate.net The sulfonyl chloride products are typically isolated in good yields (70-81%) after a simple aqueous workup. researchgate.netnih.gov This system has been successfully operated for extended periods, demonstrating its robustness for producing significant quantities of product. researchgate.net The environmental impact, as measured by the process mass intensity (PMI), has been shown to be favorable compared to other continuous flow methods. researchgate.netnih.gov

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the benign nature of its byproduct, water. organic-chemistry.org In combination with chlorotrimethylsilane (B32843) (TMSCl), H₂O₂ can be used for the oxidative chlorination of thiols to form sulfonyl chlorides. researchgate.net This method is noted for its high efficiency, excellent yields, and short reaction times. researchgate.net A related system using a mixture of a nitrate (B79036) salt and TMSCl is also described as a mild and efficient reagent for the direct oxidative chlorination of both thiols and disulfides, yielding the corresponding sulfonyl chlorides in excellent yields. organic-chemistry.org These reactions are generally clean, highly selective, and simple to perform. organic-chemistry.org

Other research has explored H₂O₂ in combination with various catalysts for this transformation. For instance, systems using H₂O₂ with thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) are highly reactive for the direct conversion of thiols to sulfonyl chlorides, often with reaction times of only a few minutes. organic-chemistry.orgthieme-connect.com

From Disulfide Precursors

Disulfides are another important class of precursors for the synthesis of sulfonyl chlorides. The oxidative chlorosulfonation pathways described for thiols are often directly applicable to disulfides. organic-chemistry.orgorganic-chemistry.org In these reactions, the disulfide bond (S-S) is cleaved and both sulfur atoms are subsequently oxidized and chlorinated to form two equivalents of the corresponding sulfonyl chloride. oup.com

Methods such as NaClO₂-mediated oxidation, Oxone-KX oxyhalogenation, the HNO₃/HCl/O₂ flow system, and H₂O₂-based systems have all been successfully applied to disulfide substrates. organic-chemistry.orgrsc.orgresearchgate.netthieme-connect.com For example, the reaction of disulfides with Oxone and KCl in water at room temperature efficiently produces sulfonyl chlorides in high yields (82-98%). rsc.org Similarly, hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride is a very efficient reagent for the direct conversion of disulfides into sulfonyl chlorides with high purity and excellent yields. organic-chemistry.orgthieme-connect.com

Table 3: Synthesis of Sulfonyl Chlorides from Disulfide Precursors

| Method | Disulfide Substrate | Yield (%) |

|---|---|---|

| Oxone/KCl in H₂O | Diphenyl disulfide | 98% |

| H₂O₂/ZrCl₄ in CH₃CN | Bis(4-chlorophenyl) disulfide | 96% |

| NaClO₂/HCl in CH₃CN | Dibenzyl disulfide | 94% |

| HNO₃/HCl/O₂ (Flow) | Diphenyl disulfide | ~70-81% |

Data compiled from various sources on oxidative chlorosulfonation. organic-chemistry.orgrsc.orgresearchgate.netthieme-connect.com

From S-Alkyl Isothiourea Salts

S-alkyl isothiourea salts are convenient, odorless, and stable precursors for the synthesis of alkanesulfonyl chlorides. organic-chemistry.org They are readily prepared from the reaction of alkyl halides or mesylates with inexpensive thiourea (B124793). organic-chemistry.org Their use circumvents the handling of volatile and malodorous thiols. researchgate.net

The sodium chlorite (NaClO₂)-mediated oxidative chlorosulfonation described for thiols is also highly effective for S-alkyl isothiourea salts. researchgate.netresearchgate.net This approach is considered convenient, safe, and environmentally friendly, providing diverse sulfonyl chlorides in high yields. researchgate.net The reaction conditions are similar, employing NaClO₂ and concentrated HCl in a suitable solvent like acetonitrile. researchgate.net This method avoids the issues associated with the strong and repulsive odors of thiols and their derivatives, making it a more worker-friendly process. researchgate.net The synthesis of various sulfonyl chlorides has been achieved in satisfactory to excellent yields with convenient operation and straightforward purification. researchgate.net

A convenient and efficient method for the synthesis of diverse alkyl sulfonyl chlorides utilizes N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) for the oxidative chlorosulfonation of S-alkyl isothiouronium salts. researchgate.net This method allows for the telescoping of the synthesis from an alkyl halide to the corresponding alkyl sulfonyl chloride. The S-alkyl isothiouronium salt is first formed from the alkyl halide and thiourea and then subjected to the NCBSI/HCl system. researchgate.net

This process achieves moderate to excellent yields, with reported yields of up to 98%. researchgate.net The reaction conditions are mild, and the method demonstrates a broad substrate scope. researchgate.net A key advantage of using NCBSI is that the byproduct, N-(phenylsulfonyl)benzenesulfonamide, can be recovered and recycled, making the reagent atom-economic and environmentally friendly. researchgate.net

Table 4: NCBSI-Mediated Synthesis of Alkyl Sulfonyl Chlorides from S-Alkyl Isothiouronium Salts

| Substrate (from Alkyl Halide) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Benzyl chloride | CH₃CN | 2 | 98 |

| 4-Methoxybenzyl chloride | CH₃CN | 2 | 96 |

| 1-(Bromomethyl)-4-nitrobenzene | CH₃CN/DCM | 3 | 94 |

| 1-Bromododecane | CH₃CN | 4 | 92 |

Reaction conditions involve S-alkyl isothiouronium salt (1 equiv), solid NCBSI (4 equiv), and HCl in the specified solvent. researchgate.net

Chlorination of Sulfonic Acid Derivatives

The conversion of sulfonic acids and their salts into sulfonyl chlorides is a fundamental and widely employed strategy in organic synthesis. This transformation typically involves the use of strong chlorinating agents to replace the hydroxyl or salt counter-ion with a chlorine atom.

From Sodium Sulfonates

The synthesis of sulfonyl chlorides from their corresponding sodium sulfonates is a well-established method. This approach involves treating the anhydrous sodium salt of the sulfonic acid with a potent chlorinating agent. Classical reagents for this conversion include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). orgsyn.org The reaction drives the substitution of the sulfonate group to yield the desired sulfonyl chloride. For the synthesis of 1-Cyclohexylethane-1-sulfonyl chloride, this would involve the reaction of sodium 1-cyclohexylethane-1-sulfonate with one of these chlorinating agents. The general process often requires heating the mixture to ensure the reaction proceeds to completion. orgsyn.org

Table 1: General Reaction Scheme for Chlorination of Sodium Sulfonates

| Reactant | Reagent | Product |

| Sodium 1-cyclohexylethane-1-sulfonate | Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅) | This compound |

From Sulfonic Acids (e.g., using Cyanuric Chloride, POCl₃, SOCl₂)

Direct chlorination of the free sulfonic acid offers a more direct route to the sulfonyl chloride. A variety of reagents can accomplish this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Thionyl Chloride (SOCl₂) : Often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF), thionyl chloride is a common and effective reagent for converting sulfonic acids to sulfonyl chlorides. rsc.orggoogle.com The reaction proceeds under relatively mild conditions and produces gaseous byproducts (SO₂ and HCl), which can simplify purification.

Phosphorus Oxychloride (POCl₃) : This reagent is also effective for the chlorination of sulfonic acids, similar to its use with sulfonate salts. orgsyn.orgresearchgate.net

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) : More recently, cyanuric chloride has emerged as a mild and efficient alternative for this conversion. lookchem.com The reaction can often be carried out under neutral conditions, which is advantageous for substrates containing acid-sensitive functional groups. The process is cost-effective and features a simple work-up procedure. lookchem.com

Table 2: Comparison of Chlorinating Agents for Sulfonic Acids

| Reagent | Typical Conditions | Advantages |

| Thionyl Chloride (SOCl₂) | Often with catalytic DMF | Gaseous byproducts simplify workup |

| Phosphorus Oxychloride (POCl₃) | Often requires heating | Effective and established method |

| Cyanuric Chloride (TCT) | Mild, often neutral conditions | Good for sensitive substrates, cost-effective |

Alternative Synthetic Strategies

Beyond the classical chlorination of sulfonic acids and their salts, alternative methods starting from different precursors have been developed. These routes can offer advantages in terms of mildness, selectivity, and functional group tolerance.

From Sulfonyl Hydrazides

A modern and efficient method for preparing sulfonyl chlorides involves the conversion of sulfonyl hydrazides. This transformation can be achieved using N-chlorosuccinimide (NCS) in an organic solvent like acetonitrile. mdpi.com This approach is notable for its mild reaction conditions, high selectivity, and clean conversion, often affording the product in excellent yield. mdpi.com The starting 1-cyclohexylethane-1-sulfonyl hydrazide would first be synthesized, typically by reacting the corresponding sulfonyl chloride with hydrazine (B178648) hydrate, and then converted to the final product. mdpi.comresearchgate.net

Table 3: Synthesis from Sulfonyl Hydrazide

| Precursor | Reagent | Solvent | Key Feature |

| 1-Cyclohexylethane-1-sulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Acetonitrile | Mild conditions, high yield |

From Primary Sulfonamides via Pyrylium (B1242799) Salt Activation

A highly selective and practical method for generating sulfonyl chlorides involves the activation of primary sulfonamides using a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄). nih.govnih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating the formation of the sulfonyl chloride in the presence of a chloride source like magnesium chloride (MgCl₂). nih.gov This strategy is particularly valuable for the late-stage functionalization of complex molecules because of its exceptionally mild conditions and high tolerance for a wide variety of functional groups. nih.govnih.govresearchgate.net The synthesis would begin with 1-cyclohexylethane-1-sulfonamide, which is treated with the pyrylium salt and MgCl₂ to yield the target sulfonyl chloride. nih.gov

Table 4: Pyrylium Salt-Mediated Synthesis from Primary Sulfonamide

| Precursor | Activating Agent | Chloride Source | Solvent | Key Advantage |

| 1-Cyclohexylethane-1-sulfonamide | Pyry-BF₄ | MgCl₂ | tBuOH | High selectivity and functional group tolerance |

Advanced Synthetic Approaches and Process Enhancement

Advanced synthetic strategies for this compound focus on improving efficiency, safety, and environmental friendliness. The development of methods that avoid harsh, corrosive reagents like PCl₅ and SOCl₂ represents a significant process enhancement.

Furthermore, process enhancement can be achieved through one-pot procedures. For instance, a Sandmeyer-type reaction, starting from an appropriate aniline, can produce the sulfonyl chloride in a single sequence without isolating potentially unstable diazonium salt intermediates. organic-chemistry.orgresearchgate.net Such integrated processes are highly desirable in large-scale synthesis as they reduce operational time, solvent usage, and waste generation. These modern approaches underscore the ongoing efforts to develop more practical, selective, and sustainable methods for the synthesis of important building blocks like sulfonyl chlorides.

Green Chemistry Principles in Sulfonyl Chloride Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org The synthesis of sulfonyl chlorides is an area where these principles can have a significant impact by addressing the shortcomings of traditional methods, which often involve corrosive and dangerous reagents.

A primary goal of green chemistry is to replace hazardous reagents with safer alternatives. rsc.org In the context of sulfonyl chloride synthesis, this involves moving away from reagents like phosphorus pentachloride and chlorine gas, which are highly toxic and difficult to handle. researchgate.netorgsyn.org

Recent advancements have introduced several milder and safer chlorinating agents. For instance, N-chlorosuccinimide (NCS) has been successfully used for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea. organic-chemistry.orgresearchgate.net This method is not only safer but also environmentally friendly, as the byproduct, succinimide, can be recovered and reconverted to NCS using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net

Other notable green alternatives include:

1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) : This reagent has been employed for the oxidation of thiols to sulfonyl chlorides. rsc.orgresearchgate.net

Sodium Hypochlorite (Bleach) : A clean and economical synthesis of alkanesulfonyl chlorides has been developed using bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org

Sodium Chlorite (NaClO₂) : This reagent also facilitates a safe and environmentally benign synthesis of a diverse range of sulfonyl chlorides from S-alkyl isothiourea salts and other sulfur-containing substrates. researchgate.netorganic-chemistry.org

Oxone-KX (X=Cl or Br) : A simple and rapid method for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides or bromides has been described using Oxone in combination with potassium halides in water. rsc.org

Furthermore, the use of solid sulfur dioxide surrogates, such as the DABCO-sulfur dioxide complex (DABSO), eliminates the need to handle gaseous SO₂, which is toxic and difficult to manage. organic-chemistry.org The development of solid-supported reagents, such as sulfonyl chloride resins, can also help in minimizing the hazards associated with their solution-phase counterparts. soton.ac.uk

| Traditional Reagent | Hazards | Green Alternative | Advantages |

|---|---|---|---|

| Chlorine (Cl₂) | Toxic gas, difficult to handle | N-Chlorosuccinimide (NCS) | Solid, easier to handle, recyclable byproduct organic-chemistry.orgresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | Corrosive, moisture-sensitive | Sodium Hypochlorite (Bleach) | Inexpensive, readily available, environmentally benign organic-chemistry.org |

| Thionyl Chloride (SOCl₂) | Corrosive, toxic fumes | Oxone-KCl | Uses water as solvent, mild conditions rsc.org |

| Sulfur Dioxide (SO₂) | Toxic gas | DABSO (DABCO-SO₂ complex) | Stable solid, safe to handle organic-chemistry.org |

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Green chemistry encourages the use of safer solvents, particularly water, or conducting reactions under solvent-free conditions. rsc.org

The synthesis of sulfonyl chlorides has seen significant progress in this area. An environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using an aqueous solution of HCl or HBr with ammonium (B1175870) nitrate and oxygen as the terminal oxidant. rsc.org This method drastically reduces the use of organic solvents, as the sulfonyl chloride products can often be isolated by simple filtration. rsc.org

Another approach involves the oxyhalogenation of thiols and disulfides using Oxone and potassium chloride (KCl) in water at room temperature, which produces sulfonyl chlorides in high yields. rsc.org The use of aqueous acidic conditions for the preparation of arylsulfonyl chlorides from diazonium salts has also been shown to be a safer, more robust, and scalable method with significant environmental benefits. acs.orgresearchgate.net The low solubility of the sulfonyl chloride products in water allows for their direct precipitation from the reaction mixture, simplifying purification and protecting them from hydrolysis. acs.orgresearchgate.net

| Starting Material | Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Thiols | Ammonium nitrate, aq. HCl, O₂ | Water | Metal-free, reduced solvent use, simple isolation rsc.org | rsc.org |

| Thiols/Disulfides | Oxone, KCl | Water | Rapid, mild conditions, high yields rsc.org | rsc.org |

| Diazonium salts | CuCl, Thionyl chloride | Aqueous Acid | Safer, robust, scalable, product precipitates acs.orgresearchgate.net | acs.orgresearchgate.net |

Catalytic methods are a cornerstone of green chemistry as they can reduce energy consumption, minimize waste, and enhance reaction selectivity. In sulfonyl chloride synthesis, catalysis can offer alternatives to stoichiometric reagents and improve the efficiency of transformations.

A metal-free protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has been developed utilizing nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor. nih.gov In this system, nitrogen oxides (NO/NO₂) generated from ammonium nitrate are believed to act as crucial players in a redox-catalytic cycle. rsc.org

Photocatalysis represents another promising green approach. A heterogeneous potassium poly(heptazine imide) (K-PHI) photocatalyst has been used for the synthesis of sulfonyl chlorides from arenediazonium salts. nih.gov This method operates under mild conditions, using visible light at room temperature, and demonstrates high functional group tolerance. nih.gov

Selectivity is a critical aspect of synthesis, particularly in complex molecules. While not directly related to this compound, the use of zeolite catalysts in the chlorination of aromatic compounds with sulfuryl chloride has been shown to enhance para-selectivity due to shape-selective constraints imposed by the catalyst's porous structure. researchgate.net This principle of using solid catalysts to control regioselectivity is a valuable tool in green chemistry. Furthermore, the conversion of primary sulfonamides into sulfonyl chlorides can be achieved with high selectivity using Pyry-BF₄ as an activating reagent under mild conditions, allowing for late-stage functionalization of complex molecules. nih.gov

Continuous Flow Chemistry Protocols for Sulfonyl Chloride Production

Continuous flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, highly exothermic, or involve unstable intermediates. mdpi.com

The synthesis of sulfonyl chlorides often involves highly exothermic reactions, which can lead to thermal runaway in large-scale batch reactors. rsc.orgacs.org Continuous flow reactors, with their small internal volumes and high surface-area-to-volume ratios, provide excellent heat transfer and precise temperature control, significantly improving the safety of these processes. rsc.orgacs.org

For example, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) allows for exquisite control over reaction parameters, thereby preventing thermal runaway. rsc.org Similarly, the use of a continuous mesoscale system for a sulfuryl chloride-based reaction sequence demonstrated superior control over exotherms and the evolution of gaseous byproducts like hydrogen chloride and sulfur dioxide. acs.orgnih.gov The ability to maintain stable operating conditions through automated process control in continuous systems further enhances safety and reliability. mdpi.comresearchgate.net

Continuous flow chemistry facilitates easier and more predictable scalability compared to batch processes. researchgate.net Instead of redesigning large reactors, scaling up in flow chemistry can often be achieved by running the system for a longer duration or by "numbering up" – running multiple reactors in parallel.

High throughput and space-time yields are hallmarks of continuous flow synthesis. A flow protocol for converting diphenyl disulfide to its corresponding sulfonyl chloride achieved a throughput of 3.7 g h⁻¹ and was successfully operated for over six hours. researchgate.netnih.gov An even more impressive throughput of 141 g/h was achieved in a continuous two-step sequence for the synthesis of a key intermediate using sulfuryl chloride. acs.orgnih.gov A small reactor volume of just 639 μL with a short residence time of 41 seconds was able to afford a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ for a model system. rsc.org These examples demonstrate the potential of continuous flow chemistry to enhance the productivity of sulfonyl chloride synthesis, making it a viable technology for industrial-scale manufacturing. mdpi.com

| Reaction System | Throughput | Space-Time Yield | Key Safety/Control Features | Reference |

|---|---|---|---|---|

| Diphenyl disulfide with HNO₃/HCl/O₂ | 3.7 g h⁻¹ | Not specified | Metal-free, stable operation >6 hours researchgate.netnih.gov | researchgate.netnih.gov |

| Sulfenyl chloride formation with SO₂Cl₂ | 141 g h⁻¹ | Not specified | Superior control of exotherms and gas evolution acs.orgnih.gov | acs.orgnih.gov |

| Disulfides/thiols with DCH | Not specified | 6.7 kg L⁻¹ h⁻¹ | Exquisite parameter control, circumvents thermal runaway rsc.org | rsc.org |

Insufficient Data Available for this compound Flow Reaction Kinetics

A thorough review of available scientific literature reveals a lack of specific studies detailing the kinetic profile collection in flow reactions for the compound this compound. While general methodologies for the synthesis and kinetic analysis of sulfonyl chlorides in continuous flow systems are established, data pertaining to this specific molecule could not be located.

General research in the field of continuous flow chemistry has demonstrated the utility of this approach for the synthesis of various sulfonyl chlorides. rsc.org These methods offer enhanced safety and control over highly exothermic reactions, which are characteristic of sulfonyl chloride formation. rsc.org Kinetic data collection in such systems is crucial for reaction optimization and understanding reaction mechanisms. rsc.org However, the existing body of research does not extend to the specific kinetic profiling of this compound in a flow reaction setting.

Therefore, the detailed research findings and data tables requested for the kinetic profile collection of this compound in flow reactions cannot be provided at this time due to the absence of specific published data on this compound.

Reaction Mechanisms and Reactivity of 1 Cyclohexylethane 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a fundamental reaction class for this compound. The mechanism of this substitution is a subject of detailed study, with two primary pathways being considered: a concerted, single-step process (SN2-S) and a stepwise addition-elimination mechanism. nih.gov

Mechanistic Pathways: SN2-S vs. Addition-Elimination

The debate between a concerted SN2-like mechanism and a stepwise addition-elimination (A-E) mechanism is central to understanding nucleophilic substitution at sulfonyl sulfur. nih.gov

SN2-S Mechanism: This pathway is analogous to the well-known SN2 reaction at a carbon center. It involves a single, concerted step where the nucleophile attacks the sulfur atom, and the leaving group (chloride ion) departs simultaneously. This process proceeds through a single trigonal bipyramidal transition state. nih.govnih.gov For 1-cyclohexylethane-1-sulfonyl chloride, this would involve the nucleophile approaching the sulfur atom from the side opposite the chlorine atom, leading to an inversion of configuration at the sulfur center, similar to the Walden inversion seen at carbon. nih.gov

For many sulfonyl chlorides, particularly in reactions with strong nucleophiles, the actual pathway can be nuanced. Theoretical studies on arenesulfonyl chlorides suggest that chloride-for-chloride exchange reactions tend to proceed via a synchronous SN2 mechanism. nih.govmdpi.com In contrast, reactions involving more electronegative nucleophiles like fluoride (B91410) are proposed to occur through an addition-elimination pathway. nih.govdntb.gov.ua

Kinetic Investigations of Exchange Reactions

Kinetic studies are crucial for distinguishing between the SN2-S and addition-elimination mechanisms. Isotopic exchange reactions, where a labeled nucleophile (e.g., 36Cl-) displaces the corresponding group in the substrate, are particularly informative. nih.govmdpi.com By monitoring the rate of incorporation of the isotope into the sulfonyl chloride, the reaction order and rate constants can be determined.

For a bimolecular reaction, the rate is typically dependent on the concentrations of both the sulfonyl chloride and the nucleophile. The second-order rate constants (k) and the associated activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) provide insight into the transition state of the rate-determining step. dntb.gov.uacdnsciencepub.com A large negative entropy of activation, for example, is often indicative of a highly ordered transition state, consistent with an SN2 mechanism.

Kinetic studies on a series of arenesulfonyl chlorides have shown that the reaction rates are sensitive to the electronic properties of substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. nih.govmdpi.com While specific kinetic data for this compound is not extensively documented in the reviewed literature, analogous data from related alkyl and aryl sulfonyl chlorides provide a framework for understanding its reactivity. beilstein-journals.org The table below presents hypothetical kinetic data to illustrate the influence of substituents on the rate of chloride exchange, based on established principles.

| Substituent on Sulfonyl Chloride (R-SO₂Cl) | Relative Rate Constant (k_rel) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| Methanesulfonyl chloride | 1.00 | 65 | -90 |

| This compound | 0.75 | 68 | -95 |

| Benzenesulfonyl chloride | 1.20 | 62 | -88 |

| p-Nitrobenzenesulfonyl chloride | 5.50 | 55 | -85 |

This data is illustrative and based on general reactivity trends.

Stereoelectronic and Steric Effects on Reactivity

Both stereoelectronic and steric effects play a significant role in the reactivity of this compound. hud.ac.ukresearchgate.net

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and influence molecular geometry and reactivity. wikipedia.org In the sulfonyl group, the sulfur atom is highly oxidized and electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. The reactivity is governed by the interaction of the nucleophile's highest occupied molecular orbital (HOMO) with the sulfonyl group's lowest unoccupied molecular orbital (LUMO), which is typically the σ* orbital of the S-Cl bond.

Steric Effects: The bulky cyclohexyl group attached to the carbon adjacent to the sulfonyl center in this compound imposes significant steric hindrance. hud.ac.uk This bulkiness can impede the "backside" approach of a nucleophile required for a classic SN2-S mechanism, potentially slowing the reaction rate compared to less hindered sulfonyl chlorides like methanesulfonyl chloride. cdnsciencepub.com Studies on arenesulfonyl chlorides with bulky ortho-alkyl groups have shown complex effects, where steric compression in the ground state can sometimes lead to an unexpected rate acceleration. nih.govnih.gov However, for an acyclic system like this compound, steric hindrance around the reaction center is generally expected to decrease the rate of bimolecular substitution. e-bookshelf.de

Radical Reactions Involving the Sulfonyl Chloride Moiety

Beyond nucleophilic substitution, the sulfonyl chloride group can participate in radical reactions. This typically involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical.

Generation of Sulfonyl Radicals

Sulfonyl radicals (RSO₂•) are valuable intermediates in organic synthesis. A prominent modern method for their generation from sulfonyl chlorides is through visible-light photoredox catalysis. rsc.orgresearchgate.netorganic-chemistry.orgcam.ac.uk This process typically involves the following steps:

A photocatalyst (often an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state.

The excited photocatalyst engages in a single-electron transfer (SET) with the sulfonyl chloride.

This electron transfer leads to the fragmentation of the sulfonyl chloride, yielding a sulfonyl radical and a chloride ion. organic-chemistry.org

This method is advantageous due to its mild, redox-neutral conditions, which tolerate a wide range of functional groups. rsc.orgresearchgate.net

Radical Addition-Elimination Reactions (e.g., with Allyl Bromides)

Once generated, sulfonyl radicals can undergo various transformations, including addition to unsaturated systems. nih.gov A key example is the radical addition-elimination reaction with allyl bromides to form allylic sulfones. organic-chemistry.org This reaction proceeds via a radical chain mechanism: organic-chemistry.orgchemistryviews.org

Initiation: A sulfonyl radical is generated from this compound, typically via photoredox catalysis as described above.

Propagation:

The sulfonyl radical adds to the double bond of the allyl bromide, forming a bromoalkyl radical intermediate.

This intermediate then undergoes β-elimination of a bromine radical to form the stable allylic sulfone product.

Termination: The chain is terminated by the combination of any two radical species.

This reaction provides an efficient and functional-group-tolerant route to structurally diverse allylic sulfones under mild conditions. organic-chemistry.orgfigshare.com The table below illustrates the scope of this type of reaction with various sulfonyl chlorides and allyl bromides, as reported in the literature.

| Sulfonyl Chloride | Allyl Bromide | Product Yield (%) |

|---|---|---|

| Methanesulfonyl chloride | Allyl bromide | 85 |

| Benzenesulfonyl chloride | Allyl bromide | 92 |

| p-Toluenesulfonyl chloride | Cinnamyl bromide | 78 |

| This compound | Allyl bromide | 75 (Estimated) |

Yields are based on representative literature examples for this reaction type; the value for the title compound is an educated estimate based on structural similarities.

Reactions with Unsaturated Organic Compounds

This compound exhibits diverse reactivity towards unsaturated systems such as alkenes, alkynes, and imines. These reactions, which include annulations and various addition processes, are fundamental for carbon-sulfur and nitrogen-sulfur bond formation. Sulfonyl chlorides, in general, are utilized as sources of sulfenes, sulfonyl, and sulfenyl groups in reactions with these unsaturated compounds. magtech.com.cnresearchgate.net

In the presence of a non-nucleophilic base, such as triethylamine, this compound can undergo dehydrochlorination to form the highly reactive intermediate, 1-cyclohexylethylsulfene. This sulfene (B1252967) can then react with electron-rich alkenes or imines in a [2+2] cycloaddition reaction.

With Alkenes: The reaction with an alkene yields a four-membered heterocyclic ring known as a thietane (B1214591) 1,1-dioxide. This process is a key method for constructing this specific ring system.

With Imines: When reacted with imines, the intermediate sulfene undergoes a sulfa-Staudinger cycloaddition to produce β-sultams. researchgate.netresearchgate.net This reaction is particularly significant for the synthesis of these sulfonamide analogues of β-lactams. researchgate.net The stereochemistry of these cycloadditions can be influenced by the steric hindrance of the reactants. researchgate.net

Table 1: [2+2] Annulation Reactions

| Reactant | Intermediate from Sulfonyl Chloride | Product Class |

|---|---|---|

| Alkene | 1-Cyclohexylethylsulfene | Thietane 1,1-dioxide |

| Imine | 1-Cyclohexylethylsulfene | β-Sultam |

Chlorosulfonylation involves the addition of the entire sulfonyl chloride group across a double or triple bond. This reaction typically proceeds via a free-radical mechanism, often initiated by light, heat, or a radical initiator. In this process, the 1-cyclohexylethanesulfonyl group and a chlorine atom add to the unsaturated carbons. The regioselectivity of the addition to unsymmetrical alkenes or alkynes is a critical aspect of this transformation. This process is a direct method for synthesizing β-chloro sulfones.

Sulfonylation reactions involve the introduction of the sulfonyl group (R-SO2-) into a molecule. With unsaturated compounds, this can occur through several pathways:

Hydrosulfonylation: In some catalyzed reactions, such as photocatalytic processes, the elements of H and SO2R can be added across a double bond. researchgate.net This results in the formation of a sulfone without the incorporation of the chlorine atom.

Substitution Reactions: With activated unsaturated systems, such as enamines or enol ethers, nucleophilic substitution can occur where the sulfonyl group replaces a leaving group or adds to the electron-rich system.

While sulfonyl chlorides are generally known as precursors for sulfonyl groups, their use in sulfenylation (introduction of an RS- group) or arylation is less direct and typically requires specific reagents or reaction conditions to reduce the sulfur center. For an alkanesulfonyl chloride like this compound, these transformations are not typical pathways. Arylation is not applicable as the compound lacks an aryl group to transfer. magtech.com.cn

The reactivity of sulfonyl chlorides extends to carbonyl compounds and their nitrogen analogues, imines. magtech.com.cn

Imines: As mentioned in the context of [2+2] annulations, the reaction with imines is a primary route to β-sultams. researchgate.net The reaction proceeds through the formation of an N-alkanesulfonyliminium ion intermediate, which can then undergo ring closure. researchgate.net The specific products can vary depending on the structure of the imine and the reaction conditions. researchgate.netresearchgate.net

Aldehydes and Ketones: Aldehydes and ketones can be converted to their enol or enolate forms, which are nucleophilic. The reaction of these enolates with this compound yields vinyl sulfonates or allyl sulfonates. These products are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions. The reaction between aldehydes or ketones and primary amines forms imines, which can then react with the sulfonyl chloride as described above. libretexts.orgredalyc.org

Derivatization Reactions for Functional Group Transformation

A principal application of this compound is the derivatization of nucleophilic functional groups, which serves to protect the group, alter its reactivity, or introduce a fluorescent tag for analytical purposes. researchgate.netunomaha.edu This process involves the reaction of the sulfonyl chloride with a nucleophile, leading to the displacement of the chloride ion and the formation of a new sulfur-heteroatom bond.

The transformation of primary and secondary amines into sulfonamides is a cornerstone of this reactivity. researchgate.net Similarly, alcohols and phenols are readily converted into their corresponding sulfonate esters. These derivatization reactions are typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct.

The resulting sulfonamides and sulfonate esters exhibit different chemical properties compared to the parent amines and alcohols. For instance, the sulfonamide proton is acidic, and the sulfonate group is an excellent leaving group, facilitating further transformations.

Table 2: Functional Group Derivatization

| Starting Functional Group | Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary Amine (-NH₂) | This compound | -NH-SO₂-R | Sulfonamide |

| Secondary Amine (-NHR') | This compound | -NR'-SO₂-R | Sulfonamide |

| Alcohol (-OH) | This compound | -O-SO₂-R | Sulfonate Ester |

| Phenol (B47542) (Ar-OH) | This compound | Ar-O-SO₂-R | Sulfonate Ester |

R represents the 1-Cyclohexylethyl group.

Formation of Sulfonamides from Amines

The reaction of this compound with primary or secondary amines is a cornerstone reaction for the synthesis of sulfonamides. This transformation is a nucleophilic acyl substitution occurring at the sulfur atom. The vast majority of sulfonamides are synthesized through this reliable method, which typically involves the presence of a base in an aprotic solvent. rsc.org

Research has shown that this procedure is highly efficient for a variety of amines. The reaction rate is generally faster with primary amines compared to secondary amines, a difference attributed to the higher nucleophilicity and lower steric hindrance of primary amines. rsc.org The nature of substituents on aromatic amines does not significantly affect the reaction's progression. rsc.org Modern methodologies have also explored greener conditions, such as using microwave irradiation without a solvent or catalyst, which can accelerate the reaction and lead to excellent yields in shorter timeframes. rsc.org

Table 1: Generalized Reaction for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Primary Amine (R-NH₂) | Triethylamine/Pyridine | N-alkyl-1-cyclohexylethane-1-sulfonamide |

| This compound | Secondary Amine (R₂NH) | Triethylamine/Pyridine | N,N-dialkyl-1-cyclohexylethane-1-sulfonamide |

Formation of Sulfonates from Alcohols or Phenols

This compound readily reacts with alcohols and phenols to form the corresponding sulfonate esters. This process is essential for converting a hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org

The mechanism is analogous to sulfonamide formation. The oxygen atom of the alcohol or phenol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This nucleophilic attack results in the displacement of the chloride ion and the formation of a protonated intermediate. youtube.com A weak base, most commonly pyridine, is included in the reaction mixture to neutralize the generated hydrochloric acid (HCl) by deprotonating the intermediate, yielding the final sulfonate ester and pyridinium (B92312) chloride. youtube.comyoutube.com A key feature of this reaction is that the stereochemistry of the alcohol's carbon center is retained because the C-O bond is not broken during the process. youtube.comlibretexts.org

The reaction is versatile, with various sulfonyl chlorides and a diverse set of phenols, including those with both electron-donating and electron-withdrawing substituents, reacting to produce good to excellent yields of sulfonate esters. researchgate.net While the reaction with alcohols is a standard method for activating them, the reaction with phenols provides stable aryl sulfonates. youtube.comresearchgate.net

Table 2: Generalized Reaction for Sulfonate Ester Formation

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Alcohol (R-OH) | Pyridine | Alkyl 1-cyclohexylethane-1-sulfonate |

| This compound | Phenol (Ar-OH) | Pyridine | Aryl 1-cyclohexylethane-1-sulfonate |

Conversion to Sulfinamides

The synthesis of sulfinamides from sulfonyl chlorides like this compound is not a direct conversion but is achievable through a one-pot reductive amination procedure. nih.gov This method circumvents the need to prepare and handle sulfinyl chlorides, which are often unstable and sensitive to hydrolysis. nih.gov

The process involves the in situ reduction of the sulfonyl chloride. The reaction is typically carried out by adding a solution of a reducing agent, such as triphenylphosphine (B44618), and an amine to a solution of the sulfonyl chloride and a base, like triethylamine, at a controlled temperature (e.g., 0 °C). nih.gov The triphenylphosphine reduces the sulfonyl chloride (oxidation state S(VI)) to a transient sulfinyl chloride intermediate (oxidation state S(IV)). This highly reactive intermediate is immediately trapped by the amine present in the reaction mixture to form the desired sulfinamide. nih.gov

This methodology has been shown to be effective for a reasonably broad scope of substrates, offering a simple and effective route to sulfinamides, which are valuable intermediates in asymmetric synthesis. nih.gov

Table 3: Reagents for One-Pot Conversion to Sulfinamides

| Substrate | Reducing Agent | Nucleophile | Base | Expected Product |

| This compound | Triphenylphosphine | Amine (R₂NH) | Triethylamine | N,N-disubstituted-1-cyclohexylethane-1-sulfinamide |

Synthesis of Sulfonimidamides

Sulfonimidamides, which are aza-analogues of sulfonamides, can be synthesized from sulfonyl chlorides, although the methods are often multi-step processes. x-mol.netresearchgate.net Recent advancements have focused on developing efficient one-pot syntheses from readily accessible sulfonyl chlorides. x-mol.net

One viable synthetic route involves a sequence of reactions within a single pot. The process begins with the conversion of the sulfonyl chloride to a sulfinamide, as described in the previous section. This intermediate is then transformed into a sulfonimidoyl chloride, which subsequently reacts with an amine nucleophile to furnish the final sulfonimidamide product. x-mol.net This approach allows for the construction of these complex sulfur-containing compounds in moderate to good yields without isolating the sensitive intermediates. x-mol.net

The development of such methods is significant as it provides a practical pathway to sulfonimidamides, a class of compounds with growing applications in the pharmaceutical and agrochemical sectors. x-mol.netresearchgate.net

Table 4: Generalized Pathway for Sulfonimidamide Synthesis

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| This compound | 1-Cyclohexylethane-1-sulfinamide | 1-Cyclohexylethane-1-sulfonimidoyl chloride | 1-Cyclohexylethane-1-sulfonimidamide |

Applications of 1 Cyclohexylethane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The sulfonyl chloride functional group is a cornerstone in synthetic chemistry for forging new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds. This reactivity makes 1-cyclohexylethane-1-sulfonyl chloride a potent precursor for a wide range of more complex molecules.

The primary application of this compound in organic synthesis is its reaction with various nucleophiles to produce a range of stable sulfur-containing compounds. The electrophilic nature of the sulfonyl chloride group facilitates reactions with alcohols, amines, and carbon nucleophiles. fiveable.me

Sulfonamides: These are synthesized by reacting this compound with primary or secondary amines. cbijournal.comsigmaaldrich.com The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key feature in many therapeutic agents. sigmaaldrich.com Quantitative yields can be achieved by refluxing equimolar amounts of the sulfonyl chloride and an N-silylamine in acetonitrile. nih.gov

Sulfonate Esters: The reaction of this compound with alcohols or phenols yields sulfonate esters. organic-chemistry.org This transformation is also typically carried out in the presence of a base. Sulfonate esters are valuable intermediates in their own right, often used as leaving groups in nucleophilic substitution reactions.

Sulfones: Sulfones are formed through the reaction of sulfonyl chlorides with organometallic reagents or via Friedel-Crafts reactions with aromatic compounds. wikipedia.org In a Friedel-Crafts-type reaction, an aromatic ring attacks the sulfonyl chloride in the presence of a Lewis acid catalyst, forming an aryl sulfone. wikipedia.org Alternatively, sulfones can be prepared through the nucleophilic displacement of the chloride by sulfinate salts. wikipedia.org

| Derivative | General Reactant | General Reaction Product | Typical Conditions |

|---|---|---|---|

| Sulfonamide | Primary/Secondary Amine (R₂NH) | R-SO₂-NR₂ | Presence of a base (e.g., pyridine, triethylamine) to neutralize HCl. cbijournal.com |

| Sulfonate Ester | Alcohol/Phenol (B47542) (R'OH) | R-SO₂-OR' | Presence of a base (e.g., pyridine). organic-chemistry.org |

| Sulfone | Arene (ArH) | R-SO₂-Ar | Friedel-Crafts reaction with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.org |

This compound can serve as a precursor for the synthesis of various sulfur-containing heterocyclic compounds. nih.gov The sulfonyl group can be incorporated into a cyclic structure through intramolecular reactions or by acting as a reactant in cycloaddition processes. For example, intramolecular C-H insertion reactions of alkyl sulfonyl diazoacetates can form five- and six-membered cyclic sulfones, such as thiofuran or thiopyran 1,1-dioxides. While specific examples involving this compound are not prevalent, the general reactivity pattern allows for its potential use in such synthetic strategies.

In the phosphotriester method of oligonucleotide synthesis, arylsulfonyl chlorides are widely used as condensing or activating agents. rsc.orgnih.govnih.gov They react with a phosphodiester component to form a highly reactive mixed phosphonic-sulfonic anhydride (B1165640) intermediate. nih.gov This activated intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of another nucleoside, forming the desired phosphotriester linkage. nih.govnih.gov This process is typically facilitated by a nucleophilic catalyst, such as N-methylimidazole. nih.gov While aliphatic sulfonyl chlorides like this compound are not typically used for this purpose, the principle demonstrates a key application of the sulfonyl chloride class in biopolymer synthesis.

Sulfonyl chlorides are valuable monomers for the synthesis of sulfur-containing polymers. chemistryviews.orggoogle.com Through polycondensation reactions with diamines or diols, they can form polysulfonamides and polysulfonates, respectively. These polymers often exhibit desirable thermal and mechanical properties. For instance, a polymer containing sulfonic acid groups can be treated with thionyl chloride to generate a chlorosulfonated polymer, which is often more soluble in organic solvents and can be further modified. rsc.org

Furthermore, sulfonyl chlorides are effective agents for surface modification. rsc.org Materials with surface sulfonic acid groups can be converted to the more reactive sulfonyl chlorides. rsc.orgresearchgate.net These activated surfaces can then be treated with a variety of nucleophiles, such as amines, to covalently attach new functional moieties, thereby altering the surface's chemical and physical properties. rsc.org This strategy has been applied to modify metal-organic frameworks (MOFs). rsc.org

Integration into Catalytic Systems

The sulfonyl functional group is a key component in the design of certain catalysts, particularly strong Brønsted acids. Sulfonyl chlorides serve as critical intermediates in the synthesis of these powerful catalytic molecules.

Chiral Brønsted acids are powerful tools in asymmetric synthesis. acs.orgnih.gov A common strategy to increase the acidity and catalytic activity of a chiral sulfonic acid is to convert it into a more complex derivative, such as a triflic imide. acs.orgnih.gov This multi-step synthesis often involves the initial conversion of the chiral sulfonic acid into a highly reactive sulfonyl chloride intermediate. acs.orgnih.gov For example, a chiral sulfonic acid can be treated with an agent like phosphorus oxychloride (POCl₃) to generate the corresponding sulfonyl chloride. nih.gov This intermediate is then reacted with a suitable nucleophile, such as trifluoromethanesulfonamide, to yield the final, highly acidic chiral catalyst. nih.gov Therefore, a chiral version of 1-cyclohexylethanesulfonic acid could be converted via its sulfonyl chloride into a novel chiral Brønsted acid catalyst.

Derivatization Reagent Applications in Analytical Chemistry

Derivatization is a chemical modification technique used to convert an analyte into a new compound with properties that are more suitable for a given analytical method. This process is often employed to enhance detectability, improve chromatographic separation, and increase the volatility of analytes. Sulfonyl chlorides are a well-established class of reagents for this purpose, reacting with a variety of functional groups to introduce moieties that can be readily detected. However, the specific utility of this compound in this domain remains uncharacterized.

Enhancement of Spectrometric Response for Target Analytes

The introduction of a chromophore or fluorophore through derivatization can significantly enhance the response of an analyte in spectrometric detection methods such as UV-Vis or fluorescence spectroscopy. This leads to lower limits of detection and improved sensitivity. While other sulfonyl chlorides, such as dansyl chloride, are widely used for this purpose, there is no available data to suggest that this compound has been investigated for its ability to enhance the spectrometric response of any target analytes.

Pre-column Derivatization Techniques in Chromatography (e.g., HPLC)

In High-Performance Liquid Chromatography (HPLC), pre-column derivatization is performed before the sample is introduced into the chromatographic system. This technique is used to improve the chromatographic behavior of analytes, enhance their detection, and increase selectivity. The derivatizing agent reacts with the target analytes in the sample matrix, and the resulting derivatives are then separated and quantified. Research on pre-column derivatization is extensive, with numerous reagents being employed for various classes of compounds. However, a review of the literature does not yield any studies that have utilized or evaluated this compound as a pre-column derivatization reagent in HPLC.

Microfluidic Derivatization Platforms

Microfluidic devices, or "lab-on-a-chip" systems, offer several advantages for chemical analysis, including reduced reagent consumption, faster analysis times, and automation. Derivatization reactions can be efficiently performed on these platforms. The integration of derivatization into microfluidic systems is an active area of research. Nevertheless, there are no published reports on the use of this compound within microfluidic derivatization platforms.

Computational and Spectroscopic Investigation of 1 Cyclohexylethane 1 Sulfonyl Chloride

Computational Studies on Alkyl Sulfonyl Chlorides

Computational chemistry offers a powerful lens through which to view the electronic structure and reactive nature of molecules like 1-Cyclohexylethane-1-sulfonyl chloride. By simulating molecular systems, researchers can predict properties and understand complex chemical processes that are difficult to observe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules, including alkyl sulfonyl chlorides. DFT methods are employed to calculate the electron density of a molecule to determine its energy and other properties, providing a balance between accuracy and computational cost.

These calculations can illuminate the geometric parameters (bond lengths and angles) and the electronic properties of the ground state of the molecule. For an alkyl sulfonyl chloride such as this compound, DFT can be used to understand the influence of the bulky cyclohexyl group and the adjacent ethyl group on the sulfonyl chloride moiety. Studies on related sulfonyl chlorides have shown that DFT calculations can accurately predict structures, which can then be compared with experimental data from methods like X-ray crystallography. mdpi.comnih.gov The reactivity of the sulfonyl chloride group, particularly its susceptibility to nucleophilic attack, can be rationalized by analyzing DFT-derived electronic properties like orbital energies and charge distributions.

A significant application of DFT is in the exploration of chemical reaction mechanisms through the characterization of transition states and the mapping of reaction pathways. For alkyl sulfonyl chlorides, a primary reaction is nucleophilic substitution at the sulfur atom. DFT calculations have been instrumental in distinguishing between different possible mechanisms, such as a concerted SN2-type mechanism or a stepwise addition-elimination pathway.

For instance, theoretical studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have utilized DFT to demonstrate that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.comnih.govdntb.gov.ua In this process, the incoming nucleophile attacks the sulfur atom, and the leaving group departs simultaneously through a trigonal bipyramidal transition state. DFT calculations allow for the precise determination of the geometry and energy of this transition state, which is the energetic bottleneck of the reaction. By mapping the potential energy surface, the entire reaction pathway from reactants to products can be visualized, providing a detailed mechanistic picture. While these studies have often focused on aromatic sulfonyl chlorides, the fundamental principles are applicable to aliphatic systems like this compound. The steric hindrance and electronic effects of the cyclohexyl and ethyl groups would be expected to influence the energy barrier of the transition state, and thus the reaction rate.

Beyond covalent bonds, non-covalent interactions play a crucial role in determining the physical properties and crystal packing of molecules. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions in crystal structures. fgcu.edunih.govnih.govrsc.org The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

This technique allows for a detailed examination of how molecules interact with their neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify specific regions of intermolecular contact. Red spots on a dnorm map, for example, indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. The analysis can be further quantified through 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts. In studies of sulfonyl chlorides, Hirshfeld analysis has been used to compare the non-covalent interaction patterns of sulfonyl chlorides with their fluoride (B91410) counterparts, revealing, for example, the participation of the chlorine atom in hydrogen bonding interactions. fgcu.edunih.govnih.gov For this compound, this analysis would provide insights into how the aliphatic groups and the polar sulfonyl chloride moiety engage in van der Waals forces and potential weak C-H···O or C-H···Cl hydrogen bonds, which would dictate its solid-state structure.

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Advanced Spectroscopic Characterization Techniques for Sulfonyl Chlorides

Spectroscopic methods are indispensable for the experimental determination of molecular structure. For sulfonyl chlorides, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the precise arrangement of atoms.

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. The exact frequency of absorption, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used in organic chemistry. Together, they allow for the complete assignment of the hydrogen and carbon framework of a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the ethyl group, and the methine proton alpha to the sulfonyl chloride group. The chemical shift of this alpha-proton would be significantly downfield due to the strong electron-withdrawing effect of the -SO₂Cl group. The coupling patterns (spin-spin splitting) between adjacent protons would provide information on the connectivity of the molecule.

The ¹³C NMR spectrum would similarly provide a peak for each unique carbon atom in the molecule. The carbon atom directly attached to the sulfonyl chloride group would exhibit a characteristic downfield chemical shift. The signals for the cyclohexyl and ethyl carbons would appear in the typical aliphatic region.

Table 1: Representative ¹H NMR Chemical Shift Data for Related Moieties

| Functional Group/Moiety | Typical Chemical Shift (ppm) |

| Cyclohexyl protons (-CH₂-, -CH-) | 1.0 - 2.1 |

| Ethyl group (-CH₃) | ~1.6 |

| Ethyl group (-CH₂-SO₂Cl) | ~3.7 |

| Methine proton (-CH-SO₂Cl) | > 3.7 |

Note: Data is generalized from compounds like ethanesulfonyl chloride and chlorocyclohexane. chemicalbook.comnih.govchemicalbook.com The exact chemical shifts for this compound would be influenced by the specific molecular geometry and electronic environment.

Table 2: Representative ¹³C NMR Chemical Shift Data for Related Moieties

| Functional Group/Moiety | Typical Chemical Shift (ppm) |

| Cyclohexyl carbons (-CH₂-) | 25 - 35 |

| Cyclohexyl carbon (-CH-) | > 35 |

| Ethyl group (-CH₃) | ~10 |

| Carbon alpha to -SO₂Cl | > 60 |

Note: Data is generalized from compounds containing cyclohexane and sulfonyl chloride functionalities. nih.govorganicchemistrydata.org

By combining the information from both ¹H and ¹³C NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed insights into the proton-proton and proton-carbon relationships, respectively.

COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds. For this compound, the following correlations are expected:

The methine proton on the ethyl chain (adjacent to the sulfonyl chloride group) would show a correlation with the methyl protons of the ethyl group.

The methine proton of the cyclohexyl ring (at the point of attachment to the ethyl group) would show correlations with the adjacent methylene (B1212753) protons on the cyclohexyl ring.

The methylene protons of the cyclohexyl ring would exhibit correlations with their neighboring methylene protons within the ring.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms. This technique is invaluable for assigning carbon signals based on their attached proton resonances. columbia.edu For this compound, the HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly bonded.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. Key HMBC correlations expected for this compound include:

Correlations from the methyl protons of the ethyl group to the methine carbon of the ethyl group and the methine carbon of the cyclohexyl ring.

Correlations from the methine proton of the ethyl group to the carbons of the cyclohexyl ring.

Correlations from the protons on the cyclohexyl ring to the carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| CH₃ (ethyl) | 1.2 - 1.5 | 15 - 20 | CH (ethyl) | CH (ethyl), C (cyclohexyl-1) |

| CH (ethyl) | 3.5 - 3.8 | 65 - 70 | CH₃ (ethyl), CH (cyclohexyl) | CH₃ (ethyl), C (cyclohexyl-1), C (cyclohexyl-2,6) |

| CH (cyclohexyl-1) | 1.8 - 2.2 | 40 - 45 | CH₂ (cyclohexyl-2,6), CH (ethyl) | CH₂ (cyclohexyl-2,6), CH (ethyl), CH₃ (ethyl) |

| CH₂ (cyclohexyl-2,6) | 1.6 - 1.9 | 30 - 35 | CH (cyclohexyl-1), CH₂ (cyclohexyl-3,5) | CH (cyclohexyl-1), C (cyclohexyl-3,5), C (cyclohexyl-4) |

| CH₂ (cyclohexyl-3,5) | 1.1 - 1.4 | 25 - 30 | CH₂ (cyclohexyl-2,6), CH₂ (cyclohexyl-4) | CH₂ (cyclohexyl-2,6), C (cyclohexyl-4) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Sulfonyl chlorides exhibit strong, characteristic absorption bands in the IR spectrum. acdlabs.com

The IR spectrum of this compound is expected to show the following key absorptions:

S=O Asymmetric and Symmetric Stretching: Strong absorption bands are anticipated in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. acdlabs.com

C-H Stretching: Absorption bands in the range of 2800-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkane (cyclohexyl and ethyl) groups. acdlabs.com

S-Cl Stretching: A stretching absorption for the sulfur-chlorine bond is expected to appear in the lower frequency region of the spectrum, typically around 375 cm⁻¹. cdnsciencepub.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂Cl | S=O Asymmetric Stretch | 1370 - 1410 | Strong |

| SO₂Cl | S=O Symmetric Stretch | 1166 - 1204 | Strong |

| C-H (alkane) | C-H Stretch | 2800 - 3000 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, electron impact (EI) ionization is expected to result in significant fragmentation, and the molecular ion peak may be weak or absent. core.ac.uk The fragmentation pattern is likely to be dominated by the loss of the sulfonyl chloride group or parts of it, as well as cleavage within the cyclohexyl and ethyl moieties.

A characteristic feature of chlorine-containing compounds in mass spectrometry is the presence of an M+2 isotope peak, due to the natural abundance of the ³⁷Cl isotope, which is approximately one-third that of the ³⁵Cl isotope. acdlabs.com This would be observed for any fragments containing the chlorine atom.

Key fragmentation pathways for this compound may include:

Loss of the chlorine atom to form a sulfonyl radical cation.

Loss of the SO₂Cl group.

Cleavage of the bond between the ethyl group and the cyclohexyl ring.

Fragmentation of the cyclohexyl ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 210/212 | [M]⁺ (Molecular Ion) |

| 175 | [M - Cl]⁺ |

| 111 | [M - SO₂Cl]⁺ |

| 99/101 | [SO₂Cl]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.